molecular formula C7H3N3 B161768 Pyridine-3,4-dicarbonitrile CAS No. 1633-44-9

Pyridine-3,4-dicarbonitrile

Cat. No.: B161768
CAS No.: 1633-44-9
M. Wt: 129.12 g/mol
InChI Key: ALJUMASAQKRVRM-UHFFFAOYSA-N
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Description

Pyridine-3,4-dicarbonitrile is an organic compound with the molecular formula C7H3N3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two cyano groups (-CN) attached to the third and fourth positions of the pyridine ring.

Scientific Research Applications

Pyridine-3,4-dicarbonitrile has several applications in scientific research:

Safety and Hazards

Pyridine-3,4-dicarbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3,4-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloropyridine with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures, resulting in the substitution of chlorine atoms with cyano groups .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Pyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Pyridine-2,3-dicarbonitrile
  • Pyridine-2,4-dicarbonitrile
  • Pyridine-3,5-dicarbonitrile

Comparison: Pyridine-3,4-dicarbonitrile is unique due to the specific positioning of the cyano groups, which influences its reactivity and the types of derivatives that can be synthesized. Compared to pyridine-2,3-dicarbonitrile and pyridine-2,4-dicarbonitrile, this compound offers different substitution patterns and electronic properties, making it suitable for distinct applications in organic synthesis and materials science .

Properties

IUPAC Name

pyridine-3,4-dicarbonitrile
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InChI

InChI=1S/C7H3N3/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ALJUMASAQKRVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H3N3
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DSSTOX Substance ID

DTXSID70167558
Record name Pyridine-3,4-dicarbonitrile
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Molecular Weight

129.12 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Pyridine-3,4-dicarbonitrile
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Vapor Pressure

0.00305 [mmHg]
Record name Pyridine-3,4-dicarbonitrile
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CAS No.

1633-44-9
Record name 3,4-Pyridinedicarbonitrile
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Record name 3,4-Pyridinedicarbonitrile
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Record name Pyridine-3,4-dicarbonitrile
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Record name Pyridine-3,4-dicarbonitrile
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Record name 3,4-PYRIDINEDICARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of Pyridine-3,4-dicarbonitrile and how is it commonly characterized?

A1: this compound features a pyridine ring substituted with two cyano (CN) groups at the 3 and 4 positions. Its molecular formula is C₇H₃N₃, and it has a molecular weight of 129.12 g/mol.

Q2: How does this compound behave as a ligand in coordination chemistry?

A: this compound can act as either a bidentate or monodentate ligand when coordinating with metal ions like silver(I) and copper(I). [] The binding mode depends on factors like the specific metal ion, the counterions present, and crystallization conditions. It can bind through both nitrile nitrogen atoms (bidentate) or just the pyridine nitrogen (monodentate). This versatility allows for the creation of diverse polymeric structures with potentially interesting electrical properties.

Q3: Can you provide examples of how this compound is used to build polymeric structures?

A: Researchers have successfully synthesized various polymeric structures utilizing this compound as a bridging ligand. For example, reacting it with silver(I) nitrate can lead to a two-dimensional network structure like the one observed in . [] Similarly, reactions with copper(I) thiocyanate can yield one-dimensional chain structures. [] The electrical conductivity of these polymers has been investigated, highlighting their potential in material science applications.

Q4: Beyond polymers, what other synthetic applications does this compound have?

A: this compound serves as a valuable precursor in organic synthesis. For instance, it can undergo reactions with anilines to yield 2-(Arylamino)pyridine-3,4-dicarbonitriles. [] Another example is its utilization in synthesizing 2-Hydrazinylpyridine-3,4-dicarbonitriles, which can further react with Salicylaldehyde derivatives. [] Additionally, it can be transformed into gem-dinitro derivatives, showcasing its versatility in accessing diverse pyridine derivatives. [, ]

Q5: Are there any potential applications of this compound derivatives in medicinal chemistry?

A: Research indicates that derivatives of this compound, particularly 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles, exhibit promising antiproliferative activity. [] While detailed studies on their mechanism of action and target interactions are still underway, this finding highlights the potential of this class of compounds in developing novel anticancer agents.

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